molecular formula C10H8ClNO B3066940 N-Acetyl-5-chloroindole CAS No. 94353-40-9

N-Acetyl-5-chloroindole

Cat. No.: B3066940
CAS No.: 94353-40-9
M. Wt: 193.63 g/mol
InChI Key: UZHWVCKHIFRENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical and Biological Sciences

The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple, unrelated biological targets. This versatility has made indole and its derivatives a focal point for drug discovery and development. The indole ring system is a key component in a multitude of natural products, including alkaloids and peptides, and is present in many approved drugs.

The biological importance of the indole nucleus is underscored by its presence in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid. The ability of the indole structure to mimic protein components and interact with enzymes in a reversible manner contributes to its broad range of pharmacological activities. google.com These activities span a wide spectrum, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Historical Context of Halogenated and N-Acetylated Indole Derivatives in Scientific Inquiry

The introduction of halogen atoms and N-acetyl groups to the indole scaffold represents two significant avenues of chemical modification that have been explored to modulate the biological and chemical properties of the parent molecule.

Halogenated Indoles: The presence of halogen substituents can profoundly influence the biological activity of natural products. chemicalbook.com In the realm of indole derivatives, halogenation has been shown to enhance antimicrobial and antibiofilm activities. For instance, studies on chloroindoles have demonstrated their efficacy against various pathogens. alfa-chemistry.com The position of the halogen on the indole ring is crucial, with research indicating that substitution at the C4 and C5 positions can be favorable for antimicrobial activity. alfa-chemistry.com

N-Acetylated Indoles: The N-acetylation of indoles is a common synthetic transformation that can alter the electronic properties and steric hindrance of the indole nitrogen. This modification can influence the molecule's binding affinity to biological targets and its metabolic stability. A well-known example of an N-acetylated indole derivative is melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a hormone that regulates sleep-wake cycles. chemicalbook.com The synthesis of N-acetylated indoles can be achieved through various methods, including the use of acetic anhydride (B1165640) or acetyl chloride. evitachem.comnih.gov

Research Trajectories and Current Imperatives for N-Acetyl-5-chloroindole

This compound, with its combination of a chloro-substituent at the 5-position and an acetyl group on the indole nitrogen, represents a specific chemical entity at the intersection of these two areas of indole chemistry. While extensive research exists for both halogenated and N-acetylated indoles individually, dedicated studies on this compound appear to be more limited in the public domain.

Current research imperatives for a compound like this compound would likely focus on several key areas:

Novel Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a primary objective. A common approach involves the N-acetylation of 5-chloroindole (B142107), which itself can be prepared through various established methods. google.comgoogle.com The synthesis of related compounds, such as 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, often starts with a corresponding chloroindole derivative and utilizes reagents like acetic anhydride or acetyl chloride for the acetylation step. evitachem.com Detailed characterization using modern spectroscopic techniques is essential to confirm its structure and purity.

Exploration of Biological Activity: Given the known biological activities of both chloroindoles and N-acetylated indoles, a key research trajectory would be the systematic evaluation of this compound for a range of pharmacological effects. This could include screening for antimicrobial, anti-inflammatory, or anticancer properties.

Chemical Reactivity and Application as a Building Block: Understanding the chemical reactivity of this compound is crucial for its potential use as an intermediate in the synthesis of more complex molecules. The presence of the chloro and acetyl groups provides handles for further chemical modifications.

The following tables provide a summary of the known properties of this compound and its direct precursor, 5-chloroindole, based on available data.

Table 1: Chemical Data for this compound

Property Value Source
Molecular Formula C10H8ClNO Synchem synchem.de, Guidechem guidechem.com
Molecular Weight 193.63 g/mol Synchem synchem.de
CAS Number 94353-40-9 Synchem synchem.de, Chemicalbook chemicalbook.com, Alfa Chemistry alfa-chemistry.com, Guidechem guidechem.com, ChemicalRegister chemicalregister.com
Purity 95% Synchem synchem.de
Canonical SMILES CC(=O)N1C=CC2=C1C=CC(=C2)Cl Guidechem guidechem.com

| InChIKey | UZHWVCKHIFRENH-UHFFFAOYSA-N | Guidechem guidechem.com |

Table 2: Chemical and Spectroscopic Data for 5-Chloroindole

Property Value Source
Molecular Formula C8H6ClN PubChem nih.gov
Molecular Weight 151.59 g/mol PubChem nih.gov
CAS Number 17422-32-1 PubChem nih.gov
1H NMR Spectrum Available ChemicalBook chemicalbook.com
13C NMR Spectrum Available PubChem nih.gov
IR Spectrum Available PubChem nih.gov

| Mass Spectrum | Available | ChemicalBook chemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHWVCKHIFRENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585299
Record name 1-(5-Chloro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94353-40-9
Record name 1-(5-Chloro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Acetyl 5 Chloroindole and Analogous Indole Derivatives

Strategies for Direct N-Acetylation of 5-Chloroindole (B142107) Precursors

The most straightforward approach to N-Acetyl-5-chloroindole involves the direct acetylation of the nitrogen atom of a 5-chloroindole precursor. This transformation is typically achieved by treating 5-chloroindole with an acetylating agent. Acetic anhydride (B1165640) is a commonly used reagent for this purpose, often in the presence of a base or a catalyst to facilitate the reaction. researchgate.net Another method involves the use of acetyl chloride.

The N-acylation of indoles can be chemoselective, although the C3 position is also susceptible to acylation due to its high electron density. researchgate.net To favor N-acylation, reaction conditions can be optimized. For instance, N-acylation of 5-substituted indoles has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to couple carboxylic acids directly to the indole (B1671886) nitrogen. smolecule.com This method has shown high yields, particularly when an electron-withdrawing group, such as chlorine, is present at the C-5 position. smolecule.com

Alternative protocols have been developed to avoid harsh conditions or reactive reagents like acyl chlorides. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures, providing the N-acylated products in moderate to good yields. researchgate.net Another approach is the oxidative N-acylation using an aldehyde in the presence of an N-heterocyclic carbene (NHC) catalyst, which tolerates a wide range of functional groups on both the indole and the aldehyde. nih.govsigmaaldrich.com

Table 1: Comparison of Direct N-Acetylation Methods for Indole Scaffolds
MethodReagentsKey FeaturesReference
DCC CouplingCarboxylic Acid, DCC, DMAPEffective for C-5 electron-withdrawing groups. smolecule.com
Thioester AcylationThioester, Cs₂CO₃, XyleneUses a stable acyl source, avoids reactive acyl chlorides. researchgate.net
Oxidative NHC CatalysisAldehyde, NHC catalystMild conditions, broad substrate scope. nih.govsigmaaldrich.com
Standard AcetylationAcetic Anhydride or Acetyl ChlorideCommon and direct method, may require optimization for selectivity. researchgate.net

Synthesis via Ring Closure and Directed Functionalization of Precursors

An alternative to direct functionalization is the construction of the indole ring system itself, a process that allows for the introduction of the chloro and acetyl groups at specific stages.

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. libretexts.org The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. libretexts.orgniscpr.res.in To synthesize a 5-chloroindole scaffold, (4-chlorophenyl)hydrazine is used as the starting material. When this is reacted with an appropriate carbonyl compound under acidic conditions (using catalysts like polyphosphoric acid, zinc chloride, or boron trifluoride), it cyclizes to form the 5-chloro-substituted indole. libretexts.orgresearchgate.net The position of the substituent on the final indole ring is determined by its location on the initial phenylhydrazine; a para-substituent, like chlorine in (4-chlorophenyl)hydrazine, will result in a 5-substituted indole. researchgate.net The resulting 5-chloroindole can then be N-acetylated as described in section 2.1.

Modern synthetic chemistry has seen the development of powerful palladium-catalyzed methods for indole synthesis. These reactions often offer milder conditions and broader functional group tolerance compared to classical methods. For instance, the heteroannulation of 2-iodoanilines with alkynes, catalyzed by palladium on carbon (Pd/C), can produce a range of substituted indoles. rsc.org The Larock indole synthesis is another prominent example, involving the palladium-catalyzed annulation of an o-haloaniline with an alkyne.

Specifically for chloro-substituted indoles, a palladium-catalyzed intramolecular oxidative coupling has been used to synthesize methyl 5-chloro-2-methyl-1H-indole-3-carboxylate from a functionalized aniline (B41778) precursor. google.com Palladium catalysis can also be employed in variations of the Fischer indole synthesis, such as the cross-coupling of aryl bromides with hydrazones. libretexts.org These methods provide a robust platform for creating diverse indole nuclei that can serve as precursors for this compound. organic-chemistry.orgresearchgate.net

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis has been applied to the formation of indole derivatives. Microwave irradiation has been shown to be effective in promoting palladium-catalyzed intramolecular cyclizations for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. google.comwikipedia.org In one reported procedure, the conversion of various enamines to the corresponding indoles was optimized by exposing the neat mixture of reactants to microwave irradiation, leading to excellent yields and high regioselectivity. google.comwikipedia.org

Furthermore, an improved synthesis of ethyl 5-chloro-1H-indole-2-carboxylate has been achieved through the condensation of a 2-halo aryl aldehyde and ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation. This method offers significant advantages, including high product yields, short reaction times, and mild conditions. These indole carboxylate products can then be further modified, for example, by decarboxylation and subsequent N-acetylation, to yield the target compound.

Table 2: Ring Closure Methodologies for Chloroindole Synthesis
MethodKey ReactantsCatalyst/ConditionsProduct TypeReference
Fischer Indolization(4-chlorophenyl)hydrazine, Aldehyde/KetoneBrønsted or Lewis Acid, Heat5-Chloroindole libretexts.orgresearchgate.net
Palladium-Catalyzed CyclizationSubstituted anilines, EnaminesPd(OAc)₂, Cu(OAc)₂, Base5-Chloroindole carboxylate google.com
Microwave-Assisted Synthesis2-halo aryl aldehyde, Ethyl isocyanoacetateIonic liquid, Microwave (100W, 50°C)Ethyl 5-chloro-1H-indole-2-carboxylate

Targeted Halogenation Strategies on N-Acetylindole Cores

An alternative synthetic route involves the direct chlorination of an N-acetylindole core. Electrophilic aromatic substitution on the indole ring typically occurs at the C3 position. However, the N-acetyl group is electron-withdrawing, which deactivates the ring but can also influence the regioselectivity of the substitution.

Direct chlorination of N-acetylindoline (the saturated analog of indole) with chlorine gas in glacial acetic acid has been reported to yield the 5-chloro-1-acetylindoline derivative, which can then be dehydrogenated to the indole. For the direct chlorination of N-acetylindole itself, reagents like N-chlorosuccinimide (NCS) are commonly employed for the electrophilic chlorination of electron-rich aromatic systems, including indoles. wikipedia.org The reaction is often carried out in a solvent like acetic acid. google.comwikipedia.org The precise conditions, such as temperature and reaction time, would need to be controlled to favor substitution at the C5 position over other possible sites like C3. The use of a Lewis acid catalyst could also influence the regiochemical outcome of the Friedel-Crafts type halogenation. libretexts.org

Synthesis of this compound Analogs from 5-Chloroindole-3-Carboxaldehyde (B1630656) Derivatives

Functionalized analogs of this compound can be prepared from readily available starting materials such as 5-chloroindole-3-carboxaldehyde. This aldehyde can be synthesized via the Vilsmeier-Haack reaction on 5-chloroindole, which introduces a formyl group at the C3 position.

Once the 5-chloroindole-3-carboxaldehyde is obtained, its aldehyde group serves as a versatile handle for further chemical transformations. For example, it can undergo condensation reactions with various amines or amino acids to form Schiff base analogs. The indole nitrogen of these derivatives can then be acetylated using standard methods to yield N-acetylated analogs. Furthermore, the aldehyde can be subjected to reduction to form an alcohol, oxidation to form a carboxylic acid, or participate in various carbon-carbon bond-forming reactions, greatly expanding the library of accessible this compound analogs. For instance, after acetylation of the nitrogen, the 3-formyl group could be converted into other functional groups to create a diverse set of derivatives.

Derivatization from 3-Acetyl-N-alkyl-2-chloroindoles

A novel and efficient synthetic route has been developed for producing complex indole-based structures, specifically N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines, starting from 3-acetyl-N-alkyl-2-chloroindoles. nih.gov This methodology represents a significant derivatization pathway for this class of indole compounds. The reaction proceeds as a one-step process by reacting various substituted 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone (B122507). nih.gov

The synthesis is promoted by polyethylene (B3416737) glycol (PEG-400) and induced by visible light from a 200-watt tungsten lamp. It is carried out in a 40% methanol (B129727) aqueous solution with potassium hydroxide (B78521) (KOH). nih.gov This approach is noted for its cost-efficiency, operational convenience, and environmentally friendly characteristics. nih.gov

Starting Material (Substituted 3-acetyl-N-alkyl-2-chloroindole)N-substituent (R¹)Indole Ring Substituent (R²)Product (Indolo[2,3-b]quinoline)Yield (%)Reference
3-Acetyl-2-chloro-N-methylindoleCH₃H5-Methyl-11-phenyl-5H-indolo[2,3-b]quinoline71 nih.gov
3-Acetyl-2-chloro-N-ethylindoleC₂H₅H5-Ethyl-11-phenyl-5H-indolo[2,3-b]quinoline68 nih.gov
3-Acetyl-2-chloro-N-propylindoleC₃H₇H5-Propyl-11-phenyl-5H-indolo[2,3-b]quinoline65 nih.gov
3-Acetyl-N-benzyl-2-chloroindoleCH₂PhH5-Benzyl-11-phenyl-5H-indolo[2,3-b]quinoline69 nih.gov
3-Acetyl-2,5-dichloro-N-methylindoleCH₃5-Cl2,5-Dichloro-5-methyl-11-phenyl-5H-indolo[2,3-b]quinoline63 nih.gov
3-Acetyl-5-bromo-2-chloro-N-methylindoleCH₃5-Br2-Bromo-5-methyl-11-phenyl-5H-indolo[2,3-b]quinoline60 nih.gov
3-Acetyl-2-chloro-5-methoxy-N-methylindoleCH₃5-OCH₃2-Methoxy-5-methyl-11-phenyl-5H-indolo[2,3-b]quinoline67 nih.gov

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The synthesis of substituted indoles is often challenged by issues of regioselectivity—the ability to control which position on the indole ring a new substituent is added to. thieme-connect.com The pyrrole (B145914) ring of indole is electron-rich, making the C-3 position the most favorable site for electrophilic substitution. bhu.ac.in This inherent reactivity can make the synthesis of specifically substituted isomers, such as 5-chloroindoles, complex.

Metal-Catalyzed and Advanced Methods: Modern synthetic chemistry has introduced numerous metal-catalyzed C-H activation and functionalization strategies to overcome the limitations of classical methods. researchgate.netthieme-connect.com These techniques offer improved regioselectivity and milder reaction conditions. For example, palladium-catalyzed annulation of anilines with bromoalkynes can provide 2-substituted indoles with excellent regioselectivity. organic-chemistry.org Similarly, microflow synthesis methods have been developed to produce indole derivatives quickly and with high yields by minimizing the formation of unwanted byproducts. eurekalert.org

Comparative Assessment: The derivatization of 3-acetyl-N-alkyl-2-chloroindoles (as discussed in section 2.5) stands out due to its use of visible light and a green solvent system (aqueous methanol with PEG-400), representing a move towards more sustainable chemical processes. nih.govresearchgate.net Unlike many classical methods, it avoids harsh acids and, unlike many modern methods, it does not rely on expensive transition metal catalysts. Its efficiency is demonstrated by moderate to good yields in a one-pot reaction. nih.gov

However, the regioselectivity of this specific method is predefined by the starting material; the final product is a complex fused heterocycle rather than a simple substituted indole. For the direct synthesis of a compound like this compound, a more traditional route involving the protection of the indole nitrogen with an acetyl group, followed by regioselective chlorination at the C-5 position, would be necessary. This highlights a fundamental trade-off in synthetic strategy: while one-pot, multi-component reactions can build molecular complexity efficiently, targeted syntheses of simpler substituted isomers often require a more linear, step-by-step approach to ensure regiochemical control. google.comresearchgate.net

Synthetic MethodKey FeaturesAdvantagesDisadvantages/LimitationsReference
Fischer Indole Synthesis Condensation of a phenylhydrazine with an aldehyde or ketone.Widely applicable, builds the indole core.Requires strong acid, high temperatures, poor regioselectivity for some substrates. researchgate.netthieme-connect.com
Bartoli Indole Synthesis Reaction of nitroarenes with vinyl Grignard reagents.Good for preparing 7-substituted indoles.Requires specific ortho-substituted nitroarenes, use of Grignard reagents. thieme-connect.com
Linear Synthesis (e.g., for 5-chloroindole) Stepwise acylation, chlorination, and dehydrogenation of indoline (B122111).High regiochemical control.Multi-step process, potentially lower overall yield. google.comgoogle.com
Metal-Catalyzed C-H Activation Use of catalysts (e.g., Pd, Rh) to functionalize specific C-H bonds.High regioselectivity, broad functional group tolerance, milder conditions.Can require expensive or toxic metal catalysts. thieme-connect.comorganic-chemistry.org
Visible Light-Induced Derivatization Reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone.Environmentally friendly (visible light, PEG-400), one-pot, good yields.Produces complex fused systems, not simple substituted indoles; regioselectivity is substrate-defined. nih.gov

Advanced Spectroscopic and Computational Characterization of N Acetyl 5 Chloroindole

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the separation, identification, and purity assessment of compounds. For N-Acetyl-5-chloroindole, TLC serves as a rapid and cost-effective method for monitoring reaction progress during its synthesis or for preliminary purity checks. The separation on a TLC plate depends on the relative affinity of the compound for the stationary phase and the mobile phase.

Given the structure of this compound, which possesses a moderately polar acetyl group and a larger, more nonpolar chloroindole ring system, normal-phase TLC is highly suitable. In this mode, a polar stationary phase, such as silica (B1680970) gel, is used with a less polar mobile phase. The choice of the mobile phase is critical for achieving effective separation. sigmaaldrich.comchromatographyonline.com A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) allows for the fine-tuning of the retention factor (Rf). The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a specific solvent system.

By adjusting the ratio of the solvents in the mobile phase, the polarity can be modulated to achieve an optimal Rf value, typically between 0.2 and 0.6 for good separation and reliable quantification. sigmaaldrich.com For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to a higher Rf value as the polar compound is more readily carried up the plate. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active indole (B1671886) ring, or by using chemical staining reagents. nih.gov

Table 1: Illustrative TLC Data for this compound on Silica Gel 60 F₂₅₄ Plates This table presents hypothetical data to demonstrate the principles of TLC for this compound.

Mobile Phase (Hexane:Ethyl Acetate, v/v)Polarity Index (Approx.)Retention Factor (Rf)Observations
9:1Low0.15Compound shows high affinity for the stationary phase; minimal movement.
7:3Medium0.40Good separation; ideal for qualitative analysis and reaction monitoring.
1:1High0.75Compound shows high affinity for the mobile phase; may co-elute with nonpolar impurities.

Computational Chemistry and Theoretical Studies of Molecular Properties

Computational chemistry offers powerful tools to investigate molecular properties that can be difficult or time-consuming to measure experimentally. These methods allow for the detailed exploration of electronic structure, conformational dynamics, and chemical reactivity from a theoretical standpoint.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. ufms.br For this compound, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its molecular orbitals and energy levels.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

Furthermore, DFT calculations can predict the vibrational spectra (Infrared and Raman) of this compound. By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated. This computed spectrum is an invaluable aid in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching of the acetyl group, N-H bending, and C-Cl stretching.

Table 2: Representative DFT-Calculated Electronic Properties for this compound Note: These values are illustrative, based on typical results for similar heterocyclic compounds, and serve to demonstrate the output of DFT calculations.

ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability.
Dipole Moment3.5 DReflects significant charge separation and polarity. mdpi.com
C=O Stretch Freq.~1700 cm⁻¹Corresponds to the acetyl carbonyl group vibration in IR/Raman spectra.
C-Cl Stretch Freq.~750 cm⁻¹Corresponds to the chloro-substituent vibration in IR/Raman spectra.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their dynamic behavior. This approach provides deep insights into the molecule's conformational flexibility and its non-covalent interactions with its surroundings.

Analysis of MD trajectories can also reveal detailed information about intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the acetyl oxygen of this compound and surrounding water molecules. This is critical for understanding its solubility and behavior in aqueous environments.

Table 3: Typical Parameters for an MD Simulation of this compound in Water

ParameterDescriptionTypical Value/Setting
Force FieldDefines the potential energy function of the system.AMBER, CHARMM, or GROMOS
Solvent ModelRepresents the water environment.TIP3P or SPC/E
Simulation BoxPeriodic boundary conditions to simulate a bulk system.Cubic, ~50 Å side length
TemperatureSystem temperature maintained by a thermostat.300 K
PressureSystem pressure maintained by a barostat.1 atm
Simulation TimeDuration of the simulation.100 ns

Quantum chemical calculations, particularly those based on DFT, can be used to compute a variety of reactivity indices that predict how a molecule will behave in a chemical reaction. These descriptors quantify concepts from frontier molecular orbital theory and provide a framework for understanding chemical reactivity. ufms.br

Table 4: Illustrative Global Reactivity Descriptors for this compound Values are representative and intended to illustrate the application of quantum chemical calculations.

Reactivity DescriptorFormulaRepresentative ValueInterpretation
Electronegativity (χ)-(EHOMO+ELUMO)/23.85 eVMeasures the ability to attract electrons.
Chemical Hardness (η)(ELUMO-EHOMO)/22.65 eVMeasures resistance to change in electron distribution; high value indicates high stability.
Chemical Softness (S)1/(2η)0.19 eV⁻¹Reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω)χ²/ (2η)2.79 eVMeasures the propensity to accept electrons (electrophilic character).

In silico structure-based investigations, such as molecular docking, are powerful computational techniques used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. nih.govbiointerfaceresearch.com These methods are central to modern drug discovery. Given that the parent compound, 5-chloroindole (B142107), has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a molecular docking study of this compound into this receptor is a logical investigation. nih.gov

The process involves obtaining the three-dimensional crystal structure of the target protein from a database (e.g., the Protein Data Bank). The this compound molecule is then computationally "docked" into the binding site of the receptor. A scoring function is used to estimate the binding affinity (often expressed in kcal/mol) and to rank the different binding poses. researchgate.net The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. Such studies can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 5: Hypothetical Molecular Docking Results of this compound with the 5-HT₃ Receptor

ParameterResultInterpretation
Binding Affinity-7.8 kcal/molIndicates a strong and favorable binding interaction.
Hydrogen BondsAcetyl oxygen with Serine residue; Indole N-H with Aspartate residue.Specific polar interactions that stabilize the complex.
Hydrophobic InteractionsChloroindole ring with Leucine, Valine, and Tryptophan residues.Nonpolar interactions contributing significantly to binding affinity.
Key Interacting ResiduesAsp55, Ser58, Trp89, Leu123Specific amino acids in the binding pocket that are crucial for ligand recognition.

Reactivity and Derivatization Pathways of N Acetyl 5 Chloroindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus (e.g., Cyanoacetylation)

The indole nucleus is generally susceptible to electrophilic attack, typically at the C3 position due to the electron-donating nature of the nitrogen atom. However, in N-Acetyl-5-chloroindole, the reactivity and regioselectivity of electrophilic aromatic substitution are influenced by both the N-acetyl group and the chlorine atom. The N-acetyl group is electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic attack. Similarly, the chlorine atom at the 5-position is an electron-withdrawing substituent that deactivates the benzene (B151609) ring .

Despite this deactivation, electrophilic substitutions can be achieved under appropriate conditions. The directing effects of the substituents play a crucial role in determining the position of substitution. For 5-chloroindoline, electrophilic substitution is generally directed to the C7 position . Friedel-Crafts acetylation of indoles, a classic example of electrophilic aromatic substitution, typically occurs at the C3 position to yield 3-acetylindoles researchgate.net. For this compound, the substitution pattern will be a result of the combined directing effects of the N-acetyl and 5-chloro groups.

While specific examples of cyanoacetylation on this compound are not readily found in the provided literature, the reaction would likely proceed by the introduction of a cyanoacetyl group onto the indole ring, potentially at the C3 or C7 position, depending on the reaction conditions and the directing effects of the existing substituents.

Nucleophilic Substitutions and Modifications at the Halogen Site (e.g., Halogen-Halogen Exchange)

The chlorine atom at the C5 position of the indole ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions . This reactivity allows for the introduction of a wide variety of functional groups at this position, significantly expanding the synthetic utility of the parent compound.

A notable example of modification at the halogen site is the halogen-halogen exchange reaction. For instance, the synthesis of 5-chloroindole (B142107) can be achieved on a large scale via a halogen-halogen exchange from 5-bromoindole (B119039) using cuprous chloride . This indicates the feasibility of such transformations on the 5-haloindole scaffold. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, also provide a powerful method for the functionalization of the 5-chloroindole core . These reactions would allow for the formation of carbon-carbon bonds at the C5 position, leading to a diverse array of derivatives.

Reaction Type Description Potential Reagents Reference
Nucleophilic Aromatic Substitution (SNAr)The chlorine atom at C5 is replaced by a nucleophile.Various nucleophiles
Halogen-Halogen ExchangeThe chlorine atom is exchanged for another halogen.Cuprous chloride (for Br to Cl)
Suzuki-Miyaura CouplingFormation of a C-C bond at the C5 position.Boronic acids, Palladium catalyst

Transformations Involving the N-Acetyl Moiety

The N-acetyl group of this compound can undergo various transformations, with deacetylation being a primary example. Deacetylation is the removal of the acetyl group to regenerate the free amine on the indole nitrogen nih.gov. This reaction is significant as it can unmask the NH group for further functionalization or to access the parent 5-chloroindole.

A method for the deacetylation of N-acetylated compounds involves alcoholysis. For instance, incubation with a mixture of trifluoroacetic acid and methanol (B129727) at an elevated temperature can efficiently remove the acetyl group nih.gov. This chemical deacetylation provides a route to N-terminally de-blocked sequences, which can be useful in peptide and protein chemistry nih.gov. The deacetylation of this compound would yield 5-chloroindole, a versatile building block in its own right medchemexpress.comnih.gov.

Transformation Reaction Conditions Product Reference
Deacetylation (Alcoholysis)Trifluoroacetic acid in methanol, elevated temperature (e.g., ~47°C) for 2-3 days.5-Chloroindole nih.gov

Heterocycle Annulation and Fusion Reactions (e.g., Indolo[2,3-b]quinoline Synthesis)

This compound can serve as a precursor for the construction of more complex heterocyclic systems through annulation and fusion reactions. A significant application is in the synthesis of indolo[2,3-b]quinolines. This tetracyclic system is the core structure of the natural alkaloid cryptotackieine and its derivatives, which exhibit potent biological activities, including antiplasmodial and cytotoxic properties nih.govresearchgate.net.

One synthetic strategy involves the reaction of a 3-acetyl-N-alkyl-2-chloroindole with 2-aminobenzophenone (B122507) in the presence of a base like KOH and a phase-transfer catalyst such as PEG-400, promoted by visible light nih.govresearchgate.netrsc.org. This reaction proceeds to form N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines nih.govresearchgate.netrsc.org. Although the starting material in this specific example has the chloro group at the 2-position and an N-alkyl group, a similar strategy could potentially be adapted for this compound, likely requiring prior modification to introduce a reactive group at the C2 or C3 position. The general principle involves building the quinoline (B57606) moiety onto the indole framework researchgate.net.

Reactants Conditions Product Type Significance Reference
3-acetyl-N-alkyl-2-chloroindoles, 2-aminobenzophenoneKOH, PEG-400, 40% methanol aqueous solution, visible light irradiationN-alkyl-11-phenyl-indolo[2,3-b]quinolinesCore of biologically active alkaloids nih.govresearchgate.netrsc.org

Oxidative and Reductive Transformations (e.g., Ketone Reductions)

The this compound molecule possesses sites that can undergo both oxidative and reductive transformations. The indole ring itself can be susceptible to oxidation. For example, 5-chloroindole can be oxidized to form corresponding oxides . Furthermore, studies on the antimicrobial activity of chloroindoles have shown that they can induce the production of reactive oxygen species (ROS), indicating an oxidative effect at the cellular level nih.gov.

The acetyl group presents a key site for reduction. The carbonyl group of the acetyl moiety can be reduced to a hydroxyl group or further to a methylene (B1212753) group. For instance, the reduction of 1-hydroxymethyl-3-acetylindole using Raney Ni in ethanol (B145695) yields the corresponding ethyl derivative researchgate.net. This suggests that the acetyl group on this compound could be similarly reduced to form N-(1-hydroxyethyl)-5-chloroindole or N-ethyl-5-chloroindole, depending on the reducing agent and reaction conditions. Such reductions expand the range of accessible derivatives from this compound. In a broader context of indole chemistry, the reduction of a ketone was a key step in the synthesis of indolo[3,2-b]quinolines, where a diamino ketone underwent cyclization following reduction nih.gov.

Transformation Substrate Moiety Potential Outcome Example from Related Compounds Reference
OxidationIndole RingFormation of indole oxidesOxidation of 5-chloroindole
ReductionAcetyl GroupFormation of a hydroxyl or methylene groupReduction of 1-hydroxymethyl-3-acetylindole researchgate.net

Structure Activity Relationship Sar Studies of N Acetyl 5 Chloroindole Derivatives

Impact of N-Acetylation on Molecular Recognition and Biological Interactions

N-terminal acetylation is a widespread protein modification in eukaryotes and can significantly impact protein folding, stability, and interactions. nih.govnih.gov In the context of small molecules like N-acetyl-5-chloroindole, the N-acetyl group plays a critical role in how the molecule is recognized by and interacts with biological targets.

The acetylation of the indole (B1671886) nitrogen can influence several key properties of the molecule:

Hydrogen Bonding: The acetyl group introduces a carbonyl oxygen, which can act as a hydrogen bond acceptor. This feature can be crucial for anchoring the molecule within the binding pocket of a receptor or enzyme.

Steric Bulk: The addition of the acetyl group increases the steric hindrance around the indole nitrogen. This can either promote or hinder binding, depending on the topology of the target's binding site.

Conformational Rigidity: N-acetylation can restrict the rotational freedom around the C-N bond, influencing the preferred conformation of the molecule and potentially pre-organizing it for a more favorable binding pose.

Studies on various N-acetylated compounds have demonstrated the importance of this moiety for biological activity. For instance, the N-terminal acetylation of certain proteins has been shown to be directly involved in protein-protein interactions, where the acetyl group fits into a hydrophobic pocket on the interacting partner. nih.gov While direct studies on this compound are limited, the principles of molecular recognition suggest that the N-acetyl group is a key determinant of its biological profile.

Role of 5-Chloro Substitution on Bioactivity Modulation and Receptor Affinity

The presence of a chlorine atom at the 5-position of the indole ring is a significant feature that profoundly modulates the bioactivity and receptor affinity of this compound derivatives. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to enhance their pharmacological properties.

Key effects of the 5-chloro substitution include:

Increased Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets. This is often reflected in a higher partition coefficient (logP).

Altered Electronic Environment: As an electron-withdrawing group, the chlorine atom at the 5-position influences the electronic distribution of the indole ring. This can affect the strength of pi-pi stacking interactions and other non-covalent bonds with the biological target.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site. This can provide an additional anchor point and increase binding affinity.

Metabolic Stability: The C-Cl bond is generally stable and can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

Table 1: Impact of 5-Chloro Substitution on Biological Activity

Compound ClassBiological TargetEffect of 5-Chloro GroupReference
Indole Derivatives5-HT₃ ReceptorPositive Allosteric Modulation nih.gov
Indole-2-carboxylatesEGFR/BRAF PathwaysEnhanced Antiproliferative Activity mdpi.comresearchgate.net
Indole-2-carboxamidesEGFR-TKPotent Inhibition mdpi.com

Influence of Substituents at Other Indole Ring Positions (e.g., C2, C3) on Activity Profiles

Modifications at other positions of the indole ring, such as C2 and C3, have a profound impact on the biological activity of this compound analogs. SAR studies often involve synthesizing a library of compounds with diverse substituents at these positions to probe the chemical space and identify optimal functionalities for a desired biological effect.

Substitutions at the C2 Position:

The C2 position of the indole ring is a common site for substitution to modulate biological activity. For instance, in a series of 5-chloro-indole-2-carboxylate derivatives, the nature of the ester group at the C2 position was found to be critical for antiproliferative activity. mdpi.com The presence of an ethyl group at this position was shown to be important for the antiproliferative action against several cancer cell lines. mdpi.com

Substitutions at the C3 Position:

The C3 position is another key site for functionalization. The introduction of various substituents at C3 can influence the molecule's interaction with its target. In many indole-based compounds, the C3 position is a key pharmacophoric element. For example, in a study of indole derivatives as anti-inflammatory agents, substitutions at the C3 position were crucial for activity. researchgate.net Similarly, for camptothecin (B557342) and its analogs, modifications at the C- and D-rings, which are adjacent to the indole core, are critical for antitumor activity. wikipedia.org While not directly on the indole, this highlights the sensitivity of the surrounding positions to substitution. The dimethylamine (B145610) group at the C3 position of gramine, a naturally occurring indole alkaloid, is a versatile handle for synthesizing more complex C3-substituted indole analogs with a range of biological activities. nih.gov

Table 2: Influence of Substituents at C2 and C3 on Biological Activity

Parent ScaffoldPosition of SubstitutionSubstituentImpact on ActivityReference
5-chloro-indoleC2Ethyl carboxylateImportant for antiproliferative action mdpi.com
IndoleC3Various (e.g., methylene-bridged heterocycles)Modulation of antioxidant and antimicrobial properties nih.gov
IndoleC3PhenylContributes to antibacterial activity in some derivatives nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized analogs and for gaining insights into the structural features that are most important for activity.

A typical QSAR study involves:

Data Set: A series of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ values).

Molecular Descriptors: Calculation of a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines), a mathematical model is built that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

While a specific QSAR model for this compound was not found in the provided search results, the principles of QSAR have been widely applied to other indole derivatives and related heterocyclic compounds. For example, QSAR studies on indeno[1,2-b]indole (B1252910) derivatives have been used to identify potent inhibitors of protein kinase CK2. nih.gov Such studies can provide a framework for developing a QSAR model for this compound analogs, which would be instrumental in guiding the synthesis of new compounds with improved activity.

Pharmacophore Elucidation and Molecular Descriptor Analysis for Targeted Biological Activities

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The process of pharmacophore elucidation for this compound analogs would involve:

Identifying Active Conformations: Determining the low-energy, biologically relevant conformations of a set of active this compound analogs.

Aligning Molecules: Superimposing the active molecules based on their common structural features or by docking them into a known receptor binding site.

Defining Pharmacophoric Features: Identifying the common chemical features and their spatial relationships that are present in the aligned active molecules.

Model Refinement and Validation: Refining the pharmacophore model and validating its ability to distinguish between active and inactive compounds.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Molecular Descriptor Analysis:

In conjunction with pharmacophore modeling, the analysis of molecular descriptors provides a quantitative way to characterize the physicochemical properties of this compound analogs. nih.gov Descriptors such as molecular weight, logP, polar surface area, and various electronic and topological indices can be correlated with biological activity to understand the SAR in a quantitative manner. This analysis can reveal which properties are most influential for a particular biological target and can guide the optimization of lead compounds.

For instance, a pharmacophore model for phosphodiesterase-5 (PDE5) inhibitors identified key features including an aromatic ring, a hydrophobic group, and hydrogen bond acceptors and donors. nih.gov A similar approach for this compound derivatives could elucidate the critical features for their specific biological targets.

Table 3: Common Pharmacophoric Features and Molecular Descriptors

Feature/DescriptorDescriptionPotential Role in this compound Activity
Pharmacophoric Features
Aromatic RingThe indole ring systemPi-pi stacking interactions with aromatic residues in the binding site.
Hydrogen Bond AcceptorCarbonyl oxygen of the N-acetyl groupFormation of hydrogen bonds with donor groups in the receptor.
Hydrogen Bond DonorN-H of the indole ring (if not acetylated)Interaction with acceptor groups in the receptor.
Hydrophobic RegionThe chloro-substituted benzene (B151609) ringVan der Waals interactions with hydrophobic pockets in the target.
Halogen AtomThe 5-chloro substituentPotential for halogen bonding.
Molecular Descriptors
LogPOctanol-water partition coefficientInfluences membrane permeability and solubility.
Molecular WeightMass of the moleculeAffects diffusion and overall size.
Polar Surface Area (PSA)Surface area of polar atomsRelates to membrane permeability and drug transport.
Electronic Descriptors(e.g., HOMO/LUMO energies)Reflect the molecule's reactivity and ability to participate in charge-transfer interactions.

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Models

Exploration of Molecular Targets and Ligand-Receptor Interactions

While direct studies on N-Acetyl-5-chloroindole are limited, research on the structurally related compound 5-chloroindole (B142107) (Cl-indole) provides significant insight into potential receptor interactions. 5-chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. nih.govresearchgate.net The 5-HT₃ receptor, a member of the Cys-loop ligand-gated ion channel (LGIC) superfamily, is a crucial target for therapeutic drugs and mediates fast synaptic neurotransmission. nih.govmdpi.com

The modulatory effect of 5-chloroindole does not occur at the primary (orthosteric) binding site where the natural ligand serotonin (B10506) (5-HT) binds. nih.gov Instead, it acts at a distinct allosteric site. nih.govmdpi.com Studies using radioligand binding assays showed that 5-chloroindole causes a small, approximately twofold increase in the apparent affinity of 5-HT for the human 5-HT₃A receptor but does not affect the binding of antagonists like tropisetron. nih.gov This potentiation mechanism is characteristic of a PAM.

Further investigations using chimeric receptors (composed of the extracellular domain of the 5-HT₃A receptor and the transmembrane domain of a prokaryotic homologue, ELIC) suggest that 5-chloroindole acts via the transmembrane domain of the receptor. cam.ac.ukacs.org In functional assays with HEK293 cells expressing the human 5-HT₃A receptor, 5-chloroindole (at concentrations of 1–100 μM) enhanced the responses induced by both full agonists (like 5-HT) and, notably, partial agonists. nih.gov It was also shown to be capable of reactivating 5-HT₃ receptors that have been desensitized. nih.gov This activity as a PAM was also confirmed on native mouse 5-HT₃ receptors. nih.govmdpi.com

Research into a novel series of 5-chloro-indole-2-carboxylate derivatives has demonstrated potent inhibitory activity against key enzymes in cancer signaling pathways, specifically the epidermal growth factor receptor (EGFR) and the BRAF serine/threonine-protein kinase. mdpi.comnih.gov These pathways, when mutated, are over-activated in numerous cancers. mdpi.com The BRAFV600E and EGFRT790M mutations are particularly significant targets for anticancer drug development. mdpi.comnih.gov

A study highlighted a series of 5-chloro-indole-2-carboxylates that were effective dual inhibitors. mdpi.comresearchgate.net The most potent compound in this series, a meta-piperidinyl derivative (3e), exhibited an IC₅₀ value of 68 nM against EGFR, making it 1.2 times more potent than the reference inhibitor erlotinib (B232) (IC₅₀ = 80 nM). mdpi.com Furthermore, all tested compounds in this specific series (3a-e) showed greater anti-BRAFV600E activity than erlotinib, although they were less potent than the specific BRAF inhibitor vemurafenib. mdpi.comresearchgate.net

Molecular docking simulations for these derivatives revealed a high binding affinity within the active sites of both BRAFV600E and EGFRT790M enzymes, supporting the observed inhibitory activity. mdpi.com Certain derivatives also showed a high selectivity index (up to 8-fold) for the mutant EGFRT790M protein over the wild-type version, which is a desirable characteristic for targeted therapies. mdpi.com Another study on related 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also identified compounds with potent activity against EGFRT790M, with IC₅₀ values as low as 9.5 nM, comparable to the drug osimertinib. researchgate.net

Table 1: Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives against EGFR and BRAF V600E

Compound EGFR IC₅₀ (nM) BRAF V600E IC₅₀ (nM) Reference Compound Reference IC₅₀ (nM)
Derivative 3e 68 More potent than Erlotinib Erlotinib (EGFR) 80
Derivative 3e 68 Less potent than Vemurafenib Vemurafenib (BRAF) -
Derivative 5f - - Osimertinib (EGFRT790M) 8
Derivative 5f 9.5 (EGFRT790M) - - -
Derivative 5g 11.9 (EGFRT790M) - - -

Data synthesized from multiple studies on 5-chloro-indole derivatives. mdpi.comresearchgate.net IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Based on available scientific literature, there is no specific information detailing the activity of this compound or its closely related chloroindole derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or the renin enzyme. Research on inhibitors for these enzymes focuses on different chemical scaffolds. nih.govnih.gov

Cellular Pathway Perturbations and Downstream Effects

Derivatives of 5-chloroindole have demonstrated significant antiproliferative effects across a range of human cancer cell lines. mdpi.com A series of 5-chloro-indole-2-carboxylate derivatives (3a-e) showed potent activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM. mdpi.comnih.gov

The most active compound, a meta-piperidinyl derivative (3e), had a mean GI₅₀ of 29 nM, which was more potent than the reference drug erlotinib (GI₅₀ = 33 nM). mdpi.com This compound was particularly effective against pancreatic cancer (Panc-1), breast cancer (MCF-7), and epithelial cancer (A-549) cell lines. mdpi.com Another derivative, a para-pyrrolidinyl compound (3b), also showed strong antiproliferative effects with a GI₅₀ of 31 nM and was more effective against the MCF-7 cell line than erlotinib. mdpi.com Even the unsubstituted derivative (3a, R=H) was more potent than erlotinib against the MCF-7 cancer cell line. mdpi.com These findings indicate that the 5-chloroindole scaffold is a promising backbone for the development of agents that perturb cellular pathways to inhibit cancer cell proliferation.

Table 2: Antiproliferative Activity (GI₅₀) of 5-Chloro-indole-2-carboxylate Derivatives

Compound Mean GI₅₀ (nM) Cell Line(s) of Note Reference Compound Reference GI₅₀ (nM)
Derivative 3e 29 Panc-1, MCF-7, A-549 Erlotinib 33
Derivative 3b 31 MCF-7 Erlotinib 33
Derivative 3a 35 MCF-7 Erlotinib 33

Data from a study on a series of 5-chloro-indole-2-carboxylate derivatives. mdpi.com GI₅₀ is the concentration causing 50% inhibition of cell growth.

There is currently no specific information in the scientific literature describing the antiviral mechanisms or viral replication inhibition activity for the compound this compound or its closely related 5-chloroindole derivatives. While the broader indole (B1671886) chemical family contains compounds with known antiviral properties against a variety of viruses like HIV, HCV, and influenza, these activities are highly structure-dependent. nih.govresearchgate.net Antiviral mechanisms for different agents can include inhibiting viral entry, blocking replication enzymes like RNA-dependent RNA polymerase, or preventing viral assembly. nih.govyoutube.com However, studies detailing these mechanisms have not been reported for this compound.

Antimicrobial and Virulence Attenuation Pathways in Bacterial Models (e.g., Vibrio campbellii)

This compound has been investigated for its potential to combat bacterial infections, not by killing the bacteria, but by disarming them. This approach, known as antivirulence therapy, targets the mechanisms that bacteria use to cause disease. In studies involving Vibrio campbellii, a significant pathogen in aquaculture, halogenated indole analogues, including 5-chloroindole, have demonstrated the ability to reduce the bacterium's virulence. nih.govnih.gov

Specifically, these compounds have been shown to interfere with key bacterial processes such as motility and biofilm formation. nih.gov Bacterial motility is crucial for pathogens to spread and colonize their hosts, while biofilm formation provides a protective environment that can render them resistant to antibiotics. By inhibiting these virulence factors, this compound and related compounds can help a host's immune system to clear the infection. nih.gov

Research has shown that several chlorinated indoles, including 5-chloroindole, can inhibit biofilm formation in various microorganisms. nih.gov Furthermore, 5-chloroindole was identified as a compound that significantly increased the survival of brine shrimp larvae challenged with V. campbellii, highlighting its protective effects in a live host model. nih.govnih.gov This effect is achieved without directly killing the bacteria, which is a key aspect of antivirulence strategies that may help to reduce the development of antibiotic resistance. nih.gov

Table 1: Effects of Selected Halogenated Indoles on Vibrio campbellii Virulence

CompoundEffect on Swimming MotilityEffect on Biofilm FormationProtective Effect in Brine Shrimp
5-Chloroindole DecreasedInhibitedHigh
4-Chloroindole DecreasedInhibitedHigh
7-Chloroindole DecreasedInhibitedHigh
6-Bromoindole DecreasedVariableHigh
7-Bromoindole DecreasedVariableHigh

This table is based on findings from studies on halogenated indole analogues and their impact on Vibrio campbellii. nih.govnih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Superoxide Radical Scavenging, DPPH Radical Scavenging)

This compound is part of a broader class of phenolic compounds that are recognized for their antioxidant properties. The fundamental mechanism behind this activity lies in their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, which are unstable molecules that can cause cellular damage. researchgate.net

The antioxidant efficacy of phenolic derivatives is influenced by their chemical structure. researchgate.net In the context of radical scavenging, the stability of the resulting phenoxyl radical after hydrogen donation is a key determinant of antioxidant power. researchgate.net

One common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govispub.com In this test, the ability of a compound to reduce the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. ispub.com While specific data on this compound's DPPH scavenging IC50 value is not detailed in the provided search results, the general principles of antioxidant action for related phenolic compounds suggest its potential in this area. researchgate.netnih.gov

The antioxidant capacity of various natural and synthetic compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of the free radicals. ispub.comnih.gov For instance, studies on other plant extracts have reported potent DPPH radical scavenging activity with low IC50 values. nih.govnih.gov

Anticonvulsant Activity in Pre-clinical Models

The potential of this compound and related compounds in the management of seizures has been explored in various pre-clinical animal models. These models are crucial for the initial screening and characterization of new anticonvulsant agents. nih.govnih.gov

Commonly used models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES model is considered a predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test helps identify compounds that can raise the seizure threshold and may be effective against absence seizures. nih.govmdpi.com Another relevant model is the 6 Hz seizure test, which is used to evaluate a compound's ability to protect against psychomotor seizures that are often resistant to treatment. mdpi.com

While the direct anticonvulsant activity of this compound is not specifically detailed in the provided results, the investigation of structurally related compounds provides a basis for its potential mechanisms. For example, some cinnamamide (B152044) derivatives have demonstrated broad-spectrum anticonvulsant activity in MES, 6 Hz, and chemoconvulsant-induced seizure models. mdpi.com Furthermore, hybrid compounds incorporating fragments of existing antiepileptic drugs have shown promise in these preclinical screens. mdpi.com The evaluation in these validated animal models is a critical step in the discovery of new antiseizure medications. nih.gov

Table 2: Common Pre-clinical Models for Anticonvulsant Drug Screening

ModelSeizure Type SimulatedTypical Endpoint
Maximal Electroshock (MES) Generalized Tonic-ClonicAbolition of tonic hindlimb extension
Subcutaneous Pentylenetetrazol (scPTZ) Absence, MyoclonicPrevention of clonic seizures
6 Hz Seizure Test Psychomotor (therapy-resistant)Protection from seizure activity
Kindling Model Complex Partial SeizuresReduction in seizure severity and duration

This table summarizes information from various sources on preclinical models for anticonvulsant research. nih.govnih.govmdpi.commdpi.com

Effects on Plant Growth Regulation and Phytohormone Pathways

This compound belongs to the family of indole compounds, which are structurally related to the crucial plant hormone auxin (indole-3-acetic acid, IAA). nih.govbohrium.com Auxins are central to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation, as well as the formation of roots and responses to environmental cues. nih.govnih.gov

The biosynthesis of melatonin (B1676174) (N-acetyl-5-methoxytryptamine), another important plant hormone, also originates from the amino acid tryptophan, similar to auxins. nih.gov Melatonin plays a significant role in regulating various physiological processes such as root development, flowering, and leaf senescence. nih.gov It also acts as a signaling molecule in plant defense against both biotic and abiotic stresses. nih.govresearchgate.net

Given its structural similarity to these key phytohormones, this compound has the potential to influence plant growth by interacting with phytohormone signaling pathways. nih.govmdpi.com Plant hormones often exhibit complex interactions, or "crosstalk," to coordinate growth and development. nih.gov For instance, auxin and cytokinin pathways work together to regulate vascular development and the balance between cell division and differentiation in the root meristem. mdpi.com The introduction of an exogenous indole compound like this compound could potentially modulate these intricate hormonal balances, thereby affecting plant growth and development. nih.govmdpi.com

In Vitro Biotransformation and Metabolite Profiling Studies

The study of how a compound is metabolized, or biotransformed, is essential for understanding its biological activity and potential fate in an organism. In vitro models are widely used for this purpose, providing an early assessment of a compound's metabolic stability and the routes of its breakdown. nih.gov

Common in vitro systems for metabolite identification include liver microsomes and S9 fractions, which contain various drug-metabolizing enzymes. nih.gov These systems allow researchers to identify the primary sites of metabolism on a molecule and the types of chemical modifications that occur. diva-portal.org The identification of metabolites is typically carried out using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). europa.eu

For compounds containing a benzimidazole (B57391) ring, a structure related to the indole core of this compound, metabolic transformations often involve oxidation to form sulfoxides and sulfones, as well as conjugation with molecules like N-acetylcysteine. mdpi.com In the case of other fentanyl analogs, which also share some structural features, common metabolic pathways include N-dealkylation and hydroxylation at various positions on the molecule. diva-portal.org

While specific biotransformation studies on this compound are not detailed in the provided results, the general principles of drug metabolism suggest that it would likely undergo similar phase I (oxidation, hydroxylation) and phase II (conjugation) reactions. nih.govdiva-portal.org The identification of its metabolites would be crucial for a comprehensive understanding of its biological effects. scispace.com

N Acetyl 5 Chloroindole As a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Research

Scaffold Derivatization and Chemical Library Design for Therapeutic Exploration

The N-Acetyl-5-chloroindole scaffold is a versatile template for the generation of diverse chemical libraries aimed at exploring a wide range of biological targets. The reactivity of the indole (B1671886) ring, coupled with the directing effects of the chloro and N-acetyl substituents, allows for a variety of chemical modifications. These modifications can be systematically introduced to create a library of compounds with tailored physicochemical properties and biological activities.

Key sites for derivatization on the this compound scaffold include:

The Indole Ring: The electron-rich indole nucleus is amenable to electrophilic substitution reactions. Positions C2, C3, C4, C6, and C7 are potential sites for the introduction of new functional groups. For instance, Friedel-Crafts acylation can introduce keto functionalities, which can serve as handles for further elaboration.

The N-Acetyl Group: The methyl group of the N-acetyl moiety can be functionalized, or the entire acetyl group can be replaced with other acyl or sulfonyl groups to modulate the electronic properties and steric bulk at the nitrogen atom.

The synthesis of diverse chemical libraries based on the this compound scaffold allows for the exploration of a broad chemical space. By systematically varying the substituents at different positions, medicinal chemists can fine-tune the compound's properties to optimize for potency, selectivity, and pharmacokinetic profiles. For example, the synthesis of N-substituted indole derivatives has been shown to yield compounds with anti-inflammatory and antihypertensive properties. nih.gov The general strategies for creating such libraries often involve parallel synthesis techniques, enabling the rapid generation of a large number of analogs for biological screening.

Table 1: Potential Derivatization Strategies for this compound

Derivatization SiteReaction TypePotential Functional Groups to Introduce
C3-positionVilsmeier-Haack ReactionAldehyde
C3-positionMannich ReactionAminomethyl
Indole RingNitrationNitro
Indole RingHalogenationBromo, Iodo
N-Acetyl GroupSubstitutionOther Acyl Groups, Sulfonyl Groups

Rational Design of Novel Analogs for Enhanced Target Specificity and Selectivity

The this compound scaffold serves as an excellent starting point for the rational design of targeted therapeutics. By leveraging structural information of the biological target, medicinal chemists can design novel analogs with improved potency and selectivity. This structure-based drug design approach aims to optimize the interactions between the ligand and the target protein, thereby enhancing the desired biological effect while minimizing off-target activities.

A notable example of rational design involving a related chloroindole scaffold is the development of inhibitors for specific enzymes. For instance, derivatives of 3-acetyl-N-alkyl-2-chloroindoles have been utilized in the synthesis of indolo[2,3-b]quinolines, which are known to possess potent biological activities. nih.gov This highlights how the chloroindole core can be strategically modified to fit into the active site of a target enzyme.

The design process for novel this compound analogs would typically involve:

Target Identification and Validation: Identifying a biologically relevant target, such as a receptor or an enzyme, that is implicated in a disease process.

Structural Biology: Obtaining the three-dimensional structure of the target protein, often in complex with a known ligand, using techniques like X-ray crystallography or NMR spectroscopy.

In Silico Modeling: Using computational tools to dock the this compound scaffold into the active site of the target and to predict the binding affinity of virtual analogs. This allows for the prioritization of compounds for synthesis.

Chemical Synthesis: Synthesizing the designed analogs with specific modifications intended to enhance interactions with the target.

Biological Evaluation: Testing the synthesized compounds in in-vitro and in-vivo assays to determine their potency, selectivity, and other pharmacological properties.

This iterative cycle of design, synthesis, and testing allows for the progressive refinement of the lead compound to achieve the desired therapeutic profile.

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound.

The this compound molecule, with a molecular weight of approximately 195.6 g/mol , fits well within the typical size range for a fragment. Its rigid bicyclic structure provides a well-defined shape for interacting with a target's binding site, while the chloro and acetyl groups offer specific interaction points.

The application of this compound in FBDD would involve:

Fragment Screening: Screening a library of fragments, including this compound, against a target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.

Hit Validation: Confirming the binding of this compound to the target and determining its binding affinity and stoichiometry.

Structural Elucidation: Determining the crystal structure of the target in complex with this compound to understand the key interactions driving the binding.

Fragment Elaboration: Using the structural information to guide the chemical modification of the this compound fragment to improve its potency. This can involve growing the fragment to occupy adjacent pockets in the binding site or linking it with other fragments that bind nearby.

The indole scaffold is a common motif in many known drugs, and its use as a fragment provides a solid starting point for developing novel therapeutics.

Integration with High-Throughput Screening (HTS) in Pre-clinical Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries against a specific biological target or in a phenotypic assay. Chemical libraries built around the this compound scaffold are well-suited for HTS campaigns.

The integration of this compound-based libraries with HTS workflows involves several key steps:

Library Generation: As discussed in section 7.1, the synthesis of a large and diverse library of this compound derivatives using combinatorial and parallel synthesis techniques.

Assay Development: The development of a robust and miniaturized assay that is compatible with HTS automation. This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a specific cellular response.

HTS Campaign: The automated screening of the this compound library against the target of interest. This generates a set of "hits" – compounds that show activity in the assay.

Hit Confirmation and Triage: The initial hits are re-tested to confirm their activity and to eliminate false positives. This is often followed by secondary assays to further characterize the active compounds.

Lead Optimization: The confirmed hits serve as starting points for lead optimization, a process that involves medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the compounds.

The physicochemical properties of this compound and its derivatives can be tailored to ensure good solubility and cell permeability, which are important considerations for successful HTS campaigns, particularly for cell-based assays.

Biosynthesis and Endogenous Significance of Chlorinated and N Acetylated Indoles

Pathways for Halogenated Indole (B1671886) Auxin Biosynthesis (e.g., 4-Chloroindole-3-acetic acid)

One of the most well-documented examples of a naturally occurring chlorinated indole is the plant hormone 4-chloroindole-3-acetic acid (4-Cl-IAA). wikipedia.orgoup.com This potent auxin is found in the seeds and reproductive structures of various plants, particularly legumes like peas (Pisum sativum), lentils, and broad beans. wikipedia.orgoup.comnih.govnih.gov Its biosynthesis provides a clear precedent for the enzymatic chlorination of an indole nucleus in a biological system.

Research has shown that the biosynthesis of 4-Cl-IAA runs parallel to the pathway for the more common auxin, indole-3-acetic acid (IAA). nih.govnih.gov The key divergence point is the chlorination of the precursor amino acid, tryptophan, to form 4-chlorotryptophan (4-Cl-Trp). wikipedia.orgnih.gov From this chlorinated intermediate, the pathway proceeds via a 4-chlorinated version of the indole-3-pyruvic acid (IPyA) pathway. oup.comnih.gov

The critical steps involve:

Chlorination of Tryptophan: An uncharacterised halogenase enzyme catalyzes the regioselective addition of a chlorine atom to the C4 position of the indole ring of tryptophan.

Transamination: The resulting 4-chlorotryptophan is then acted upon by aminotransferases. In pea seeds, two enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED1 (TAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2), have been identified to convert 4-chlorotryptophan into 4-chloroindole-3-pyruvic acid (4-Cl-IPyA). oup.comnih.gov

Final Conversion: Subsequent enzymatic steps, likely involving a decarboxylase, convert 4-Cl-IPyA into the final active hormone, 4-Cl-IAA.

This pathway demonstrates a specific and regulated mechanism for producing a chlorinated indole derivative, highlighting nature's capacity to synthesize such compounds.

Key Intermediates and Enzymes in 4-Cl-IAA Biosynthesis

IntermediateEnzyme(s)Function
TryptophanTryptophan Halogenase (putative)Precursor for chlorination
4-ChlorotryptophanPsTAR1, PsTAR2Transamination to 4-Cl-IPyA oup.comnih.gov
4-Chloroindole-3-pyruvic acid (4-Cl-IPyA)YUC-family monooxygenases (putative)Putative intermediate before final conversion to 4-Cl-IAA oup.com
4-Chloroindole-3-acetic acid (4-Cl-IAA)N/AFinal active plant hormone wikipedia.org

N-Acetylation in Natural Product Biosynthesis (e.g., Melatonin (B1676174) Pathways and N-acetylserotonin)

N-acetylation is a common biochemical reaction used to modify a wide range of molecules, including indoleamines. The most prominent example of N-acetylation in indole metabolism is the biosynthesis of melatonin. nih.gov This pathway begins with tryptophan, which is converted first to serotonin (B10506). Serotonin then undergoes a critical N-acetylation step to form N-acetylserotonin (NAS), the direct precursor to melatonin. nih.govwikipedia.orgnih.gov

The key enzyme responsible for this transformation is Aralkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT). wikipedia.orgnih.govnih.gov AANAT catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of the serotonin side chain. youtube.com This reaction is the rate-limiting step in melatonin production in many species and is subject to tight regulation, most notably by the circadian clock, which causes a dramatic increase in AANAT activity at night. nih.govnih.gov

N-acetylserotonin is not merely a passive intermediate; it possesses its own biological activities, including neuroprotective effects and the ability to activate TrkB receptors, a function not shared by serotonin or melatonin. nih.govwikipedia.org The final step in the pathway is the methylation of the 5-hydroxyl group of N-acetylserotonin by N-acetylserotonin O-methyltransferase (ASMT) to produce melatonin. nih.govtaylorandfrancis.com This biosynthetic route underscores the importance of N-acetylation in creating functionally distinct indole-based signaling molecules.

Key Steps in Melatonin Biosynthesis from Serotonin

SubstrateEnzymeProductKey Function of Step
SerotoninAralkylamine N-acetyltransferase (AANAT)N-acetylserotonin (NAS)Rate-limiting N-acetylation step, under circadian control nih.govnih.gov
N-acetylserotonin (NAS)N-acetylserotonin O-methyltransferase (ASMT)MelatoninFinal methylation to produce melatonin nih.govtaylorandfrancis.com

Potential Endogenous Roles or Biotransformations of N-Acetyl-5-chloroindole in Biological Systems

There is currently no direct scientific literature describing the endogenous presence, biotransformation, or specific biological roles of this compound. However, by examining its structural components—a chlorinated indole ring and an N-acetyl group—it is possible to speculate on its potential activities and metabolic fate based on the known functions of analogous molecules.

The 5-chloroindole (B142107) moiety is known to have biological activity. For instance, 5-chloroindole itself has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a ligand-gated ion channel involved in neurotransmission. nih.gov This suggests that a molecule containing this chlorinated indole core could potentially interact with serotonergic systems.

The N-acetyl group, as seen in N-acetylserotonin, can confer unique properties. N-acetylserotonin exhibits significant antioxidant and neuroprotective activities and acts as an agonist for TrkB receptors, promoting neurogenesis. nih.govwikipedia.orghmdb.ca It is plausible that the N-acetylation of 5-chloroindole or a related chlorinated indoleamine (e.g., 5-chlorotryptamine) could generate a molecule with novel or enhanced neuroactive or protective properties.

Potential biotransformation pathways for this compound could include:

Formation: It could theoretically be synthesized from 5-chlorotryptamine (B1214102) via the action of an N-acetyltransferase enzyme, such as AANAT or other promiscuous NAT enzymes. usf.edu

Metabolism: Like other indole compounds, it could be a substrate for cytochrome P450 enzymes, leading to hydroxylation at various positions on the indole ring, followed by conjugation and excretion. It might also be a metabolite of a more complex drug or xenobiotic containing the this compound scaffold.

These potential roles and pathways are speculative and require direct experimental investigation to be confirmed.

Enzymatic Systems Involved in N-Acetylation and Halogenation of Indole Substrates

The synthesis of a molecule like this compound would require the action of two distinct classes of enzymes: halogenases to chlorinate the indole ring and N-acetyltransferases to add the acetyl group.

Enzymatic Halogenation of Indoles The regioselective halogenation of aromatic compounds like tryptophan is primarily carried out by a class of enzymes known as flavin-dependent halogenases (FDHs). nih.govmdpi.com These enzymes are found in bacteria and other microorganisms and are responsible for the biosynthesis of thousands of halogenated natural products. nih.gov

FDHs utilize a flavin cofactor (FADH₂), molecular oxygen, and a halide ion (e.g., Cl⁻) to generate a highly reactive hypohalous acid (e.g., HOCl) within a protected active site. nih.govwikipedia.org This reactive species is then directed towards the substrate, leading to precise electrophilic aromatic substitution. Tryptophan halogenases are classified based on the position they modify on the indole ring. mdpi.com For example, the enzyme PyrH is a tryptophan 5-halogenase, while PrnA and RebH are tryptophan 7-halogenases. acs.orgfrontiersin.org The existence of these enzymes demonstrates a clear biochemical precedent for the specific chlorination of the indole ring at the C5 position. nih.gov

Examples of Flavin-Dependent Tryptophan Halogenases

EnzymeOrganism of OriginRegioselectivityReference
PyrHStreptomyces rugosporusC5-Halogenation mdpi.comfrontiersin.org
SttHStreptomyces toxytriciniC6-Halogenation mdpi.com
SatHStreptomyces albusC6-Halogenation nih.gov
PrnAPseudomonas fluorescensC7-Halogenation nih.gov
RebHLechevalieria aerocolonigenesC7-Halogenation acs.org

Enzymatic N-Acetylation of Indoles The N-acetylation of indoleamines is catalyzed by N-acetyltransferases (NATs). wikipedia.org The enzyme most relevant to endogenous indole metabolism is Aralkylamine N-acetyltransferase (AANAT), which belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. wikipedia.orgnih.gov AANATs exhibit specificity for arylalkylamines like serotonin and tryptamine (B22526) and are crucial for melatonin biosynthesis. usf.edufrontiersin.org

In addition to AANAT, mammals possess two other major N-acetyltransferase enzymes, NAT1 and NAT2. wikipedia.org These enzymes are classically known for their role in Phase II metabolism, where they detoxify and facilitate the excretion of drugs and other xenobiotics containing arylamine structures. nih.gov While their primary substrates are often foreign compounds, their existence highlights the broad capacity of biological systems to perform N-acetylation on a variety of aromatic amines, potentially including chlorinated indoles or their amine precursors. wikipedia.orglouisville.edu

Compound Names Table

Abbreviation/Common NameFull Chemical Name
4-Cl-IAA4-Chloroindole-3-acetic acid
4-Cl-IPyA4-Chloroindole-3-pyruvic acid
4-Cl-Trp4-Chlorotryptophan
5-HIAA5-Hydroxyindoleacetic acid
5-HTOL5-Hydroxytryptophol
AANATAralkylamine N-acetyltransferase
ASMTN-acetylserotonin O-methyltransferase
IAAIndole-3-acetic acid
IPyAIndole-3-pyruvic acid
MelatoninN-acetyl-5-methoxytryptamine
NASN-acetylserotonin
NATN-acetyltransferase
Serotonin5-hydroxytryptamine
SNATSerotonin N-acetyltransferase
Tryptophan2-Amino-3-(1H-indol-3-yl)propanoic acid

Future Research Directions and Translational Perspectives for N Acetyl 5 Chloroindole

Development of Advanced Synthetic Methodologies and Green Chemistry Applications

The synthesis of N-acetyl-5-chloroindole, also referred to as 1-acetyl-5-chloroindoline, is a critical step in the development of various pharmaceutical agents. Traditional synthetic routes often begin with indoline (B122111), which undergoes acylation followed by chlorination. google.comgoogle.com A common method involves reacting indoline with an acylating agent, such as an organic carboxylic acid, to produce 1-acyl-indoline. This intermediate is then chlorinated to yield 5-chloro-1-acyl-indoline. google.com Subsequent saponification can remove the acetyl group to produce 5-chloro-indoline, which can be further processed. google.com

However, direct chlorination of 1-acetyl-indoline can result in modest yields of the desired 5-chloro product, sometimes as low as 45%. google.com Alternative approaches have been developed, such as reacting 1-acetyl-indoline with N-chlorosuccinimide in carbon tetrachloride. google.comgoogle.com

Future research is geared towards developing more efficient, sustainable, and economically viable synthetic pathways. A key area of interest is the application of green chemistry principles, such as the use of flow chemistry. Flow chemistry apparatus has been successfully employed for the preparation of related N-acetyl-5-chloroindoline derivatives, offering potential advantages in terms of safety, scalability, and reaction control. researchgate.net

Overview of Synthetic Steps for 1-Acyl-5-chloroindoline

StepReactantsProductTypical ConditionsReference
1. AcylationIndoline, Acylating Agent (e.g., Acetic Anhydride)1-Acyl-indolineChlorine-inert organic solvent, 0°C to 60°C google.com
2. Chlorination1-Acyl-indoline, Chlorine5-Chloro-1-acyl-indolineIn the presence of water and a basic agent google.com
Alternative Chlorination1-Acetyl-indoline, N-chlorosuccinimide1-Acetyl-5-chloroindolineCarbon tetrachloride google.comgoogle.com

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Derivatives built upon the this compound scaffold have demonstrated a range of biological activities, primarily by interacting with specific enzymatic targets. A deeper understanding of these mechanisms at the molecular level is crucial for developing more potent and selective inhibitors.

Anticancer Activity: Certain indole (B1671886) derivatives have been designed as novel anticancer agents. For example, a series of compounds incorporating the indole nucleus with 1,3,4-thiadiazole (B1197879) and 4H-1,2,4-triazole moieties showed significant antiproliferative activity against A549 (lung cancer) and K562 (leukemia) cell lines. nih.gov Mechanistic studies revealed that a lead compound from this series induced apoptosis and arrested the cell cycle in the G2/M phase by modulating the EGFR and p53-MDM2 mediated pathways. nih.gov Another study focused on developing 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR (EGFRT790M) and BRAF (BRAFV600E) pathways, which are over-activated in many cancers. mdpi.com

Antibacterial Activity: The bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) is an attractive target for new antibiotics because it is essential for bacterial survival but absent in humans. researchgate.net N-acetyl-6-sulfonamide indoline derivatives have been identified as inhibitors of DapE, highlighting a promising mechanism for novel antibiotic action. researchgate.net

Biological Activities and Mechanisms of this compound Derivatives

Derivative ClassTargetMechanism of ActionExample Activity (IC50)Reference
Indole-pyrazol-thiadiazole hybridsA549 & K562 cellsModulation of EGFR and p53-MDM2 pathway, cell cycle arrest at G2/M12.0 nM (A549), 10 nM (K562) for compound 10b nih.gov
5-chloro-indole-2-carboxylatesEGFRT790M / BRAFV600EInhibition of mutant kinase pathways68 nM (EGFR), 43 nM (BRAFV600E) for compound 3e mdpi.com
N-acetyl-6-sulfonamide indolinesDapE (bacterial enzyme)Inhibition of lysine (B10760008) biosynthesis pathwayNot specified researchgate.net

High-Resolution Structural Biology of Compound-Target Interactions

Understanding the precise three-dimensional interactions between a compound and its biological target is fundamental to modern drug design. High-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) allow researchers to visualize these interactions at a near-atomic level, revealing details about the binding pocket and the specific contacts that confer potency and selectivity. nih.gov

For derivatives of the 5-chloroindole (B142107) scaffold, molecular docking studies have provided significant insights. In a study of 5-chloro-indole-2-carboxylate derivatives targeting the BRAFV600E mutant kinase, docking simulations showed how the ligand fits into the active site. mdpi.com The 5-chloro-indole portion of the molecule was observed to stack between the amino acid residues Trp531 and Phe583 within a hydrophobic pocket. mdpi.com Crucially, the chlorine atom was shown to form a halogen bond with the key amino acid Cys532, while other parts of the molecule formed pi-H interactions with Val471. mdpi.com This level of detail is invaluable for guiding the rational design of next-generation inhibitors with improved binding affinity.

Key Molecular Interactions of a 5-Chloro-indole Derivative with BRAFV600E

Interaction TypeInteracting Amino Acid Residue(s)Reference
Halogen BondCys532 (with chlorine atom) mdpi.com
Pi-Stacking / HydrophobicTrp531, Phe583 mdpi.com
Pi-H InteractionVal471 mdpi.com
Other HydrophobicIle463, Thr592, Cys532 mdpi.com

Application of Artificial Intelligence and Machine Learning in Analog Design and Optimization

The design and optimization of new drug candidates from a lead scaffold like this compound is increasingly being accelerated by computational tools, including artificial intelligence (AI) and machine learning (ML). These technologies can analyze vast chemical spaces, predict molecular properties, and propose novel structures with enhanced activity and better pharmacokinetic profiles.

A foundational component of this approach is the use of molecular docking simulations to predict the binding affinity and orientation of a ligand within a target's active site, as seen with 5-chloro-indole derivatives and the BRAF kinase. mdpi.com Beyond initial docking, computational methods are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, studies on 5-chloro-indole-2-carboxylate derivatives used computational models to predict properties like intestinal absorption, blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) enzyme inhibition. mdpi.com

Future directions will likely involve the use of more advanced AI/ML models for de novo drug design, where algorithms generate entirely new molecular structures optimized for multiple parameters simultaneously (e.g., high potency, low toxicity, and desirable ADME properties). These models can learn from existing structure-activity relationship (SAR) data to identify novel and promising analogs of the this compound scaffold.

Exploration of Novel Therapeutic Areas for this compound Scaffolds

While significant research has focused on the anticancer and antibacterial potential of this compound derivatives, the versatility of the indole scaffold suggests a broader range of possible therapeutic applications. mdpi.com The core structure is a well-established pharmacophore present in numerous approved drugs. mdpi.com

Future research should explore the potential of this scaffold in other disease areas. For example, derivatives of 5-chloroindoline-2,3-dione have been synthesized and evaluated for antimalarial activity against Plasmodium falciparum, with some compounds showing activity at concentrations of 10 µg/mL. researchgate.net Given that the broader indole family includes compounds with anti-hypertensive, anti-depressant, and anti-inflammatory properties, a systematic exploration of this compound analogs for these and other indications is warranted. mdpi.com Diversifying the functional groups attached to the core scaffold could unlock novel biological activities and lead to the development of first-in-class treatments for a variety of diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing N-Acetyl-5-chloroindole with high purity, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Prioritize nucleophilic acetylation of 5-chloroindole using acetyl chloride or anhydride in anhydrous solvents (e.g., dichloromethane) under nitrogen. Monitor reaction progress via TLC or HPLC. Optimize temperature (40–60°C) and catalyst (e.g., DMAP) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by melting point analysis and HPLC (>98%). Compare yields under varying conditions to identify optimal parameters .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer : Use 1H^1H-NMR to confirm acetyl group integration (singlet at δ 2.3–2.6 ppm) and indole proton signals (aromatic region δ 6.8–8.2 ppm). IR spectroscopy should show C=O stretch (~1680 cm1^{-1}) and N-H indole stretch (~3400 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion [M+H]+^+ (theoretical m/z for C10_{10}H9_9ClNO: 200.0372). Cross-reference with PubChem data for analogous indole derivatives .

Q. How can solubility and stability profiles of this compound be experimentally determined for biological assays?

  • Methodological Answer : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy at λmax_{\text{max}} (typically 270–290 nm for indoles). Assess stability under light, heat (25–60°C), and oxidative conditions (H2 _2O2 _2) via HPLC over 24–72 hours. Report degradation products and half-life to guide storage conditions (−20°C, desiccated) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be critically evaluated?

  • Methodological Answer : Conduct meta-analysis by comparing assay protocols (e.g., cell lines, concentrations, controls). For example, discrepancies in IC50_{50} values may arise from differences in ATP levels in kinase assays. Replicate key experiments with standardized controls (e.g., staurosporine as a positive control) and use statistical tools (ANOVA, Bland-Altman plots) to assess inter-lab variability. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel catalytic or photochemical applications?

  • Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis set. Validate predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects). Compare computed activation energies with Arrhenius parameters from temperature-dependent experiments .

Q. How should researchers design kinetic studies to elucidate the role of this compound in multi-step organic reactions?

  • Methodological Answer : Use stopped-flow spectroscopy or in-situ IR to monitor intermediate formation. Vary substrate concentration (pseudo-first-order conditions) and analyze time-resolved data with MATLAB or KinTek Explorer. Plot ln([reactant]) vs. time to determine rate constants. Include isotopic labeling (e.g., 13C^{13}C-acetyl) to trace mechanistic pathways. Address solvent effects by testing in polar aprotic (acetonitrile) vs. protic (methanol) media .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like reaction temperature and stirring rate. Use design of experiments (DoE) to model interactions between variables (e.g., Taguchi orthogonal arrays). Characterize batches with 1H^1H-NMR, HPLC, and DSC to establish a certificate of analysis (CoA). Share raw data and protocols via repositories like Zenodo to enhance transparency .

Data Analysis and Reproducibility

Q. How can researchers standardize data reporting for this compound to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer : Publish synthetic procedures in line with the Beilstein Journal’s guidelines: Include exact molar ratios, solvent grades, and purification details. Deposit spectral data (NMR, IR) in public databases (e.g., PubChem, ChemSpider) with unique identifiers. Use standardized units (e.g., mM for concentration) and report uncertainties (e.g., ±SD for triplicate measurements). Reference IUPAC nomenclature and provide machine-readable metadata .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R. Calculate EC50_{50} values with 95% confidence intervals. Assess goodness-of-fit via residual plots and R2^2. For non-linear responses, apply Akaike information criterion (AIC) to compare models. Include positive/negative controls to validate assay sensitivity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-5-chloroindole
Reactant of Route 2
Reactant of Route 2
N-Acetyl-5-chloroindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.